

# MT-802 PROTAC: A Technical Guide to Structure, Function, and Preclinical Efficacy

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the **MT-802**, a Proteolysis Targeting Chimera (PROTAC) designed to induce the degradation of Bruton's Tyrosine Kinase (BTK). **MT-802** has emerged as a promising therapeutic strategy, particularly for overcoming acquired resistance to covalent BTK inhibitors like ibrutinib in various B-cell malignancies. This document details the structure, mechanism of action, and preclinical data associated with **MT-802**, presenting quantitative data in structured tables and visualizing key processes through detailed diagrams.

#### **Introduction to MT-802**

MT-802 is a heterobifunctional small molecule that potently and rapidly degrades BTK.[1][2] It was developed to address the clinical challenge of resistance to ibrutinib, a widely used BTK inhibitor for treating Chronic Lymphocytic Leukemia (CLL) and other B-cell cancers.[2] A common mechanism of resistance involves a mutation in the BTK active site, C481S, which prevents the covalent binding of ibrutinib.[2] MT-802 is designed to be effective against both wild-type (WT) and C481S mutant BTK.[2]

#### Structure of MT-802

MT-802 is composed of three key components: a ligand that binds to BTK, a linker, and a ligand that recruits the Cereblon (CRBN) E3 ubiquitin ligase.



- BTK Ligand: The warhead of MT-802 is a derivative of a reversible BTK inhibitor. Unlike ibrutinib, it does not rely on a covalent interaction, allowing it to bind effectively to both wildtype BTK and the C481S mutant.
- E3 Ligase Ligand: MT-802 utilizes a ligand that binds to the Cereblon (CRBN) E3 ubiquitin ligase.
- Linker: A flexible linker connects the BTK-binding and CRBN-binding moieties, facilitating the formation of a stable ternary complex between BTK and CRBN.

The chemical formula for MT-802 is C41H41N9O8, with a molecular weight of 787.82 g/mol.

#### **Mechanism of Action**

**MT-802** functions by hijacking the cell's natural protein disposal system, the ubiquitin-proteasome system (UPS). The process can be summarized in the following steps:

- Ternary Complex Formation: MT-802 simultaneously binds to BTK and the CRBN E3 ligase, bringing them into close proximity to form a ternary complex.
- Ubiquitination: Within this complex, the E3 ligase facilitates the transfer of ubiquitin molecules from an E2 ubiquitin-conjugating enzyme to lysine residues on the surface of BTK.
- Proteasomal Degradation: The polyubiquitinated BTK is then recognized and targeted for degradation by the 26S proteasome.
- Catalytic Cycle: After inducing degradation, **MT-802** is released and can bind to another BTK molecule, enabling a catalytic cycle of degradation.

This mechanism of action is distinct from traditional inhibitors that only block the target protein's activity. By inducing degradation, PROTACs can have a more profound and lasting effect and can be effective at lower concentrations.

## **Quantitative Preclinical Data**

**MT-802** has demonstrated potent and rapid degradation of both wild-type and C481S mutant BTK in various preclinical models.



| Parameter               | Wild-Type BTK     | C481S Mutant<br>BTK          | Cell<br>Line/System                     | Reference(s) |
|-------------------------|-------------------|------------------------------|-----------------------------------------|--------------|
| Degradation<br>(DC50)   | 9.1 nM            | 14.9 nM                      | NAMALWA cells /<br>WT BTK XLAs<br>cells |              |
| 14.6 nM                 | WT BTK XLAs cells |                              |                                         | •            |
| Inhibition (IC50)       | 46.9 nM           | 20.9 nM                      | Not Specified                           |              |
| Binding Affinity (IC50) | 18.11 nM          | TR-FRET-based binding assays |                                         | •            |
| CRBN Binding<br>(IC50)  | 1.258 μΜ          | TR-FRET-based binding assays | -                                       |              |

MT-802 induces maximal BTK degradation at a concentration of 250 nM. Notably, it achieves over 99% degradation at nanomolar concentrations for both wild-type and C481S BTK. The degradation is rapid, with half of the total BTK degraded in approximately 50 minutes and complete degradation observed as early as 4 hours. Importantly, MT-802 does not induce the degradation of IKZF1 and IKZF3 transcription factors, which are known off-targets of some CRBN-recruiting agents.

# Signaling Pathways and Experimental Workflows

The following diagrams illustrate the mechanism of action of **MT-802** and a typical experimental workflow for its characterization.

Caption: Mechanism of action of MT-802 PROTAC.





Click to download full resolution via product page

Caption: A typical Western Blot workflow to assess BTK degradation.



# **Experimental Protocols**

While specific, detailed protocols from the original research publications are not publicly available, the following represents a generalized methodology for key experiments used to characterize **MT-802**, based on standard laboratory practices.

#### **Cell Culture and Treatment**

- Cell Lines: Human B-cell lymphoma cell lines such as NAMALWA or X-linked agammaglobulinemia (XLA) patient-derived cells expressing either wild-type or C481S mutant BTK are commonly used.
- Culture Conditions: Cells are maintained in appropriate media (e.g., RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics at 37°C in a humidified atmosphere with 5% CO2.
- Treatment: For degradation studies, cells are seeded at a specific density and treated with varying concentrations of MT-802 (e.g., 0.25 to 250 nM) for different time points (e.g., 4 to 24 hours).

### **Western Blotting for BTK Degradation**

- Cell Lysis: After treatment, cells are harvested, washed with PBS, and lysed in RIPA buffer containing protease and phosphatase inhibitors.
- Protein Quantification: The total protein concentration of the lysates is determined using a BCA protein assay kit.
- SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-polyacrylamide gel electrophoresis and transferred to a PVDF membrane.
- Immunoblotting: The membrane is blocked and then incubated with primary antibodies
  against BTK, phospho-BTK (Y223), and a loading control (e.g., GAPDH or β-actin).
   Subsequently, the membrane is incubated with a corresponding HRP-conjugated secondary
  antibody.
- Detection and Analysis: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. The band intensities are quantified using



densitometry software, and the level of BTK is normalized to the loading control.

## **TR-FRET-Based Binding Assays**

- Principle: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assays are used to quantify the binding affinity of MT-802 to BTK and CRBN.
- Procedure: These assays typically involve incubating a fluorescently labeled tracer that binds
  to the target protein with the protein and a competing compound (MT-802). The displacement
  of the tracer by MT-802 results in a decrease in the FRET signal, which is used to calculate
  the IC50 value.

#### **Clinical Status**

As of late 2025, there is no publicly available information indicating that **MT-802** has entered clinical trials. The available data is from preclinical studies. A search for clinical trials involving "**MT-802**" does not yield any relevant results; instead, it may show information for other molecules with similar designations, such as TT125-802, which is a different compound targeting CBP/p300.

#### Conclusion

MT-802 is a potent and selective BTK-degrading PROTAC that has demonstrated significant preclinical activity against both wild-type and clinically relevant C481S mutant BTK. Its ability to overcome ibrutinib resistance highlights the potential of targeted protein degradation as a therapeutic strategy in B-cell malignancies. While further studies, including in vivo efficacy and safety assessments, are necessary, MT-802 represents a promising lead compound for the development of novel cancer therapies.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References



- 1. axonmedchem.com [axonmedchem.com]
- 2. cancer-research-network.com [cancer-research-network.com]
- To cite this document: BenchChem. [MT-802 PROTAC: A Technical Guide to Structure, Function, and Preclinical Efficacy]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b609359#mt-802-protac-structure-and-function]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com